2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-ethyl group, a 7-phenyl ring, and a sulfanyl-linked acetamide moiety attached to a phenethyl chain.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-27-23(29)22-21(19(15-30-22)18-11-7-4-8-12-18)26-24(27)31-16-20(28)25-14-13-17-9-5-3-6-10-17/h3-12,15H,2,13-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHVRSHAHCHOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a member of the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure comprising a thieno[3,2-d]pyrimidine core with various substituents, including an acetamide group. The molecular formula is with a molecular weight of approximately 396.57 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, a study by Fayad et al. demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through various assays measuring inhibition of cyclooxygenase (COX) enzymes. In vitro studies reported that several thienopyrimidine derivatives significantly inhibited COX-1 and COX-2 activities, leading to decreased production of pro-inflammatory mediators such as prostaglandins .
Table 1: Inhibition Potency of Thienopyrimidine Derivatives on COX Enzymes
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
This table illustrates the inhibitory effects of selected compounds compared to the standard drug celecoxib.
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thienopyrimidine derivatives. For example, electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, while modifications at the acetamide position can increase anticancer efficacy .
Case Studies
- Case Study on Anti-cancer Activity : A multicellular spheroid model was used to assess the anticancer effects of various thienopyrimidine derivatives, including our target compound. Results indicated that these compounds effectively reduced spheroid growth and induced apoptosis in cancerous cells .
- Case Study on Anti-inflammatory Effects : In vivo studies involving carrageenan-induced paw edema in rats showed that derivatives similar to our compound significantly reduced inflammation compared to control groups treated with indomethacin .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
A. Core Heterocycle Variations
- Thienopyrimidinone vs. Oxazole (iCRT3): The thienopyrimidinone core (target compound) offers a fused bicyclic system with enhanced π-conjugation compared to the monocyclic oxazole in iCRT3. This difference likely impacts electronic properties and binding interactions. For instance, iCRT3 inhibits Wnt/β-catenin signaling via β-catenin binding , whereas thienopyrimidinone derivatives (e.g., ) may target distinct pathways due to their extended aromaticity.
- Thienopyrimidinone vs.
B. Substituent Effects
Phenethyl vs. Aromatic Acetamide Groups:
The phenethyl chain in the target compound provides flexibility and hydrophobicity, favoring interactions with protein pockets. In contrast, halogenated aryl groups (e.g., 2,3-dichlorophenyl in ) introduce electron-withdrawing effects, enhancing stability but possibly reducing solubility .3-Substituent Variations: The 3-ethyl group in the target compound and analog contrasts with the 3-(4-methylphenyl) group in . Ethyl substituents may enhance lipophilicity, influencing bioavailability, while bulkier aryl groups (e.g., 4-methylphenyl) could sterically hinder target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
